

Application Note: Synthesis Protocol for 2-(3-Hydroxypropyl)aminopyridine

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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)aminopyridine

CAS No.: 19068-80-5

Cat. No.: B098001

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Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1][2]

- Chemical Name: 2-((3-Hydroxypropyl)amino)pyridine[1]
- Systematic Name: 3-(Pyridin-2-ylamino)propan-1-ol[1]
- Molecular Formula: C
H
N
O
- Molecular Weight: 152.19 g/mol
- Target Structure: A pyridine ring substituted at the C2 position with a secondary amine linker terminating in a primary alcohol.

Critical Data Integrity Note (CAS Conflict)

Attention Researchers: The CAS number provided in the request (42335-38-6) corresponds to Dibenzoyl-L-tartaric acid, a chiral resolving agent.[1] The correct chemical identity for the title

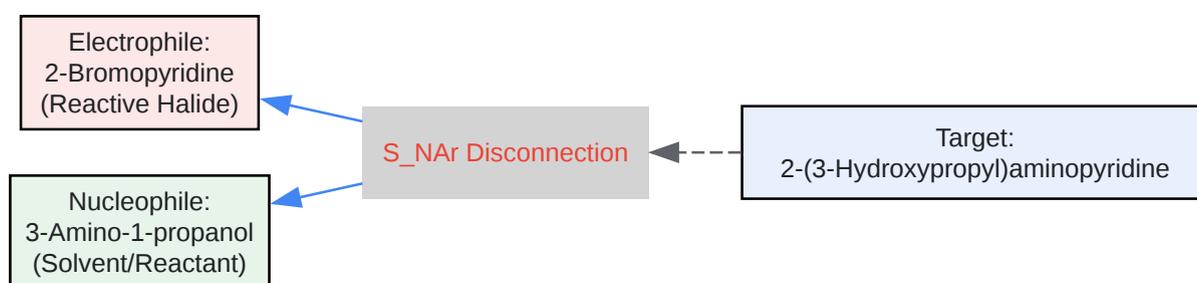
compound is 3-(pyridin-2-ylamino)propan-1-ol (often associated with CAS 55973-10-5 or similar derivatives).[1] This protocol addresses the synthesis of the pyridine derivative as requested by the nomenclature, not the tartaric acid derivative.

Retrosynthetic Analysis

The most robust route for synthesizing 2-aminopyridine derivatives functionalized with aliphatic chains is Nucleophilic Aromatic Substitution (S

Ar).[1] While 2-chloropyridine is cost-effective, it is kinetically sluggish without metal catalysis.

[1] For laboratory to pilot-scale synthesis, 2-bromopyridine is the optimal electrophile due to the weaker C-Br bond, allowing for cleaner conversion at lower temperatures without heavy metal contamination (Pd/Cu).[1]



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Caption: Retrosynthetic disconnection revealing the S

Ar strategy using 2-bromopyridine and 3-amino-1-propanol.

Part 2: Materials & Reagents[3][4][5][6]

Reagent / Solvent	Equiv.[1][2][3][4][5]	Role	Purity Grade	Safety Note
2-Bromopyridine	1.0	Electrophile	>98%	Toxic, permeator. [1] Handle in hood.
3-Amino-1-propanol	3.0	Nucleophile/Base	>99%	Corrosive, hygroscopic.[1]
Potassium Carbonate	1.5	Aux.[1] Base (Optional)	Anhydrous	Irritant.[1][4] Use if reducing amine equiv.[1]
Ethyl Acetate (EtOAc)	N/A	Extraction Solvent	ACS	Flammable.
Dichloromethane (DCM)	N/A	Eluent	ACS	Volatile, suspected carcinogen.
Methanol (MeOH)	N/A	Eluent	ACS	Toxic, flammable.

Expert Insight: While 3-amino-1-propanol can act as both nucleophile and base, using it in large excess (neat) simplifies the reaction kinetics by maintaining a high concentration of the nucleophile, driving the equilibrium forward and suppressing bis-alkylation.[1]

Part 3: Detailed Experimental Protocol

Reaction Setup (S_NAr Methodology)

- Preparation: Dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon to exclude moisture.[1]
- Charging:
 - Add 2-Bromopyridine (1.58 g, 10.0 mmol).

- Add 3-Amino-1-propanol (2.25 g, 30.0 mmol).
- Note: No additional solvent is required; the amine acts as the solvent (Neat reaction).
- Thermal Activation:
 - Place the flask in a pre-heated oil bath at 110°C.
 - Stir vigorously (approx. 600 RPM).
 - Monitoring: The reaction typically reaches completion in 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).^[1] The starting material (2-bromopyridine) is non-polar (high R_f), while the product is more polar (lower R_f), stains with Ninhydrin or UV active).

Workup & Isolation^[1]

- Cooling: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous oil.
- Solvent Removal (Critical Step):
 - The excess 3-amino-1-propanol (BP ~187°C) is difficult to remove by rotary evaporation.^[1]
 - Method A (Distillation): Connect to a high-vacuum manifold (<1 mbar) and gently heat (60–80°C) to distill off the excess amine.^[1]
 - Method B (Aqueous Wash): Dilute the residue with Dichloromethane (50 mL). Wash with Brine (2 x 20 mL). Note: The product has water solubility; avoid excessive water volume.^[1] Back-extract aqueous layers with DCM to maximize yield.
- Drying: Dry the combined organic phases over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

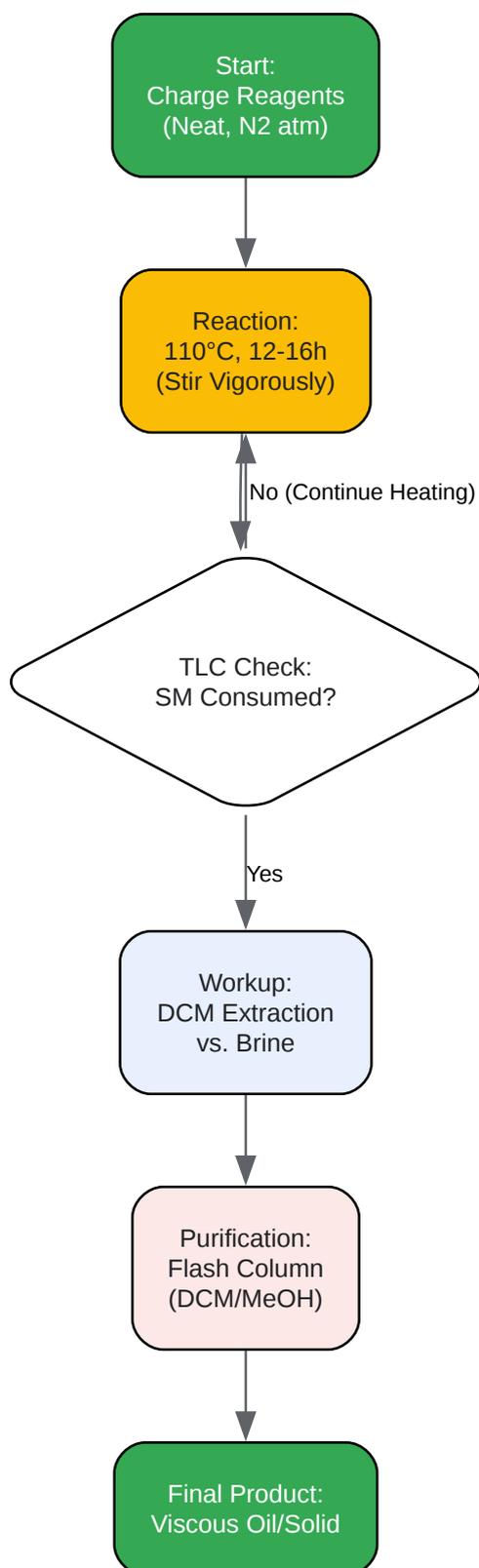
Purification[1]

The crude material is often sufficient for subsequent steps, but for analytical purity:

- Technique: Flash Column Chromatography.[1]
- Stationary Phase: Silica Gel (230-400 mesh).[1]
- Mobile Phase: Gradient of DCM : Methanol (98:2 → 90:10).[1]
- Additive: Add 1% Triethylamine (TEA) or NH

OH to the eluent if peak tailing is observed (suppresses interaction with acidic silica sites).

Part 4: Process Visualization & Workflow



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Caption: Operational workflow for the synthesis, from neat reaction setup to chromatographic purification.

Part 5: Validation & Characterization

To validate the synthesis, compare analytical data against these expected values:

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

- 8.05 (d, 1H): Pyridine H-6 (alpha to nitrogen).[1]
- 7.40 (t, 1H): Pyridine H-4.[1]
- 6.55 (m, 1H): Pyridine H-5.[1]
- 6.38 (d, 1H): Pyridine H-3.[1]
- 4.80 (br s, 1H): NH (Exchangeable).
- 3.75 (t, 2H): -CH
-OH (Alpha to oxygen).[1]
- 3.45 (q, 2H): -NH-CH
- (Alpha to nitrogen).[1]
- 1.80 (quint, 2H): Central -CH
- of the propyl chain.[1]

Mass Spectrometry[1]

- Method: ESI-MS (Positive Mode)[1]
- Expected Mass:
m/z.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Temperature too low or stirring poor.[1]	Increase Temp to 120°C; ensure efficient stirring of the viscous mix.
Product in Aqueous Layer	Product is too polar/water-soluble.[1]	Saturate aqueous layer with NaCl; use n-Butanol or CHCl ₃ /iPrOH (3:[1]1) for extraction. [1][6]
Dark Tarry Mixture	Oxidation of amine or pyridine.	Ensure strict N atmosphere; limit heating time.

Part 6: References

- Chemical Identity Verification:PubChem Compound Summary for CID 2859-68-9 (Isomer Analog). National Center for Biotechnology Information.[1] [\[Link\]](#)[1]
- S

Ar Methodology:Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal. [\[Link\]](#)
- Reaction Conditions (Analogous):Synthesis of 2-amino-3-cyanopyridine derivatives. National Institutes of Health (PMC).[1] [\[Link\]](#)

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- To cite this document: BenchChem. [Application Note: Synthesis Protocol for 2-(3-Hydroxypropyl)aminopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098001#synthesis-protocol-for-2-3-hydroxypropyl-aminopyridine>]

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